Rp-8-CPT-cGMPS -

Rp-8-CPT-cGMPS

Catalog Number: EVT-10906551
CAS Number:
Molecular Formula: C16H16ClN5O6PS2+
Molecular Weight: 504.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rp-8-CPT-cGMP is classified as a cyclic nucleotide analog. It is synthesized for use in laboratory research, particularly in studies involving cyclic nucleotide signaling pathways. The compound's chemical structure allows it to selectively inhibit protein kinase G, which plays a crucial role in mediating the effects of cyclic guanosine monophosphate in various biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rp-8-CPT-cGMP involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including guanosine derivatives.
  2. Modification: The compound undergoes chemical modifications to introduce the 8-(4-chlorophenylthio) group, which enhances its potency and selectivity for protein kinase G.
  3. Phosphorylation: The final step involves the introduction of a phosphorothioate group, which stabilizes the cyclic structure and enhances biological activity.

The detailed synthetic route may vary based on the specific laboratory protocols employed, but these general steps outline the foundation for producing Rp-8-CPT-cGMP.

Molecular Structure Analysis

Structure and Data

The molecular formula of Rp-8-CPT-cGMP is C16H14ClN5NaO6PS2C_{16}H_{14}ClN_{5}NaO_{6}PS_{2}, with a molecular weight of approximately 525.86 g/mol. Its structural characteristics include:

  • A cyclic guanosine monophosphate backbone.
  • A chlorophenylthio substituent at the 8-position, which contributes to its selectivity for protein kinase G.
  • A phosphorothioate group that enhances stability against hydrolysis.

The compound's InChI Key is JERAACMSJYSCBY-OZOPYAHTSA-M, which can be used for database searches to find more information regarding its properties and related compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Rp-8-CPT-cGMP primarily acts as an inhibitor of protein kinase G by competing with natural substrates for binding. The compound does not participate in traditional chemical reactions but instead modulates enzymatic activity through competitive inhibition.

Key interactions include:

  • Binding to the active site of protein kinase G, preventing substrate phosphorylation.
  • Altering downstream signaling pathways associated with cyclic guanosine monophosphate signaling.

Experimental data indicates that Rp-8-CPT-cGMP exhibits inhibitory constants (K_i) ranging from 0.45 to 0.7 µM for various isoforms of protein kinase G, demonstrating its effectiveness as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which Rp-8-CPT-cGMP exerts its effects involves several steps:

  1. Inhibition of Protein Kinase G: By binding to the active site, Rp-8-CPT-cGMP prevents the phosphorylation of target proteins that are normally activated by cyclic guanosine monophosphate.
  2. Alteration of Cellular Signaling: This inhibition leads to downstream effects on various signaling pathways, including those involved in smooth muscle relaxation and neurotransmitter release.
  3. Physiological Outcomes: The modulation of these pathways can influence vascular tone, platelet function, and neuronal signaling.

Experimental studies have demonstrated that treatment with Rp-8-CPT-cGMP can significantly alter cellular responses to nitric oxide and other stimulants that elevate cyclic guanosine monophosphate levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rp-8-CPT-cGMP exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and dimethyl sulfoxide, making it suitable for various experimental conditions.
  • Stability: The phosphorothioate modification confers increased resistance to degradation compared to unmodified cyclic guanosine monophosphate analogs.
  • Purity: Commercial preparations typically report purity levels exceeding 99%, ensuring reliability in experimental use.

These properties make Rp-8-CPT-cGMP a valuable tool for researchers studying cyclic nucleotide signaling.

Applications

Scientific Uses

Rp-8-CPT-cGMP has a range of applications in scientific research:

  1. Signal Transduction Studies: It is widely used to dissect the roles of cyclic guanosine monophosphate-dependent signaling pathways in various biological contexts.
  2. Pharmacological Research: Researchers utilize this compound to evaluate potential therapeutic strategies targeting protein kinase G in conditions such as hypertension, heart failure, and neurodegenerative diseases.
  3. Cellular Physiology: It serves as a critical tool for understanding the physiological roles of cyclic guanosine monophosphate in cell migration, proliferation, and differentiation.
Introduction to Rp-8-CPT-cGMPS in Cellular Signaling Research

Historical Context and Discovery of Rp-8-CPT-cGMPS as a Cyclic Guanosine Monophosphate Analog

The development of Rp-8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cGMPS) emerged from efforts to create membrane-permeant, hydrolysis-resistant antagonists for cyclic nucleotide-dependent kinases. Its characterization in 1994 marked a breakthrough in cyclic guanosine monophosphate (cGMP) signaling research, providing the first potent inhibitor selective for cGMP-dependent protein kinase (protein kinase G) over cyclic adenosine monophosphate (cAMP)-dependent protein kinase (protein kinase A) [1]. Initial studies demonstrated its ability to antagonize cGMP-dependent protein kinase activation in intact human platelets without affecting cAMP-dependent protein kinase or cGMP-regulated phosphodiesterases, establishing its utility for probing cGMP-specific pathways in cellular contexts [1] [9]. The compound was engineered through strategic modifications of the cGMP scaffold: the 8-(4-chlorophenylthio) group enhanced membrane permeability, while the Rp-diastereomeric phosphorothioate substitution at the cyclic phosphate moiety conferred resistance to degradation by phosphodiesterases [6] [9]. These innovations addressed critical limitations of earlier cyclic nucleotide analogs, which suffered from poor cellular uptake, lack of isotype specificity, and rapid enzymatic inactivation [4] [6].

Structural and Functional Significance in Cyclic Nucleotide-Based Pharmacology

Rp-8-CPT-cGMPS exhibits stereospecific inhibitory properties attributable to its Rp configuration at the phosphorothioate linkage. This orientation sterically hinders the binding interaction with cGMP-dependent protein kinase’s catalytic site while maintaining high affinity for the regulatory domain. The molecular structure comprises three key functional elements: (1) the guanine nucleobase, which preserves hydrogen bonding interactions with the binding pocket; (2) the 8-(4-chlorophenylthio) modification, which enhances lipophilicity (log P = 2.61); and (3) the Rp-phosphorothioate group, which provides enzymatic stability [9]. These features collectively enable its function as a competitive antagonist with nanomolar affinity.

Table 1: Pharmacological Profile of Rp-8-CPT-cGMPS

ParameterValueExperimental Context
Molecular Weight525.86 g/molChemical analysis
Inhibition Constant (Ki)0.45–0.7 μMcGMP-dependent protein kinase Iα/Iβ/II
Purity>99% (HPLC)Analytical chromatography
Solubility100 mM in water or dimethyl sulfoxideFormulation studies
Selectivity Ratio>100-fold over protein kinase AKinase screening panels

This analog demonstrates remarkable isotype selectivity among cGMP-dependent protein kinase isoforms. Its half-maximal inhibitory concentration (IC₅₀) values range from 0.45 μM for cGMP-dependent protein kinase Iβ to 0.7 μM for cGMP-dependent protein kinase II, reflecting differential interactions within the cyclic nucleotide-binding pockets [2] [8]. The molecular basis for this selectivity was elucidated through crystallographic studies showing that the 8-(4-chlorophenylthio) moiety engages in unique π-stacking interactions with Arg285 in the β4 strand of cGMP-dependent protein kinase Iβ, while the more open cyclic nucleotide-binding domain of cGMP-dependent protein kinase II accommodates the bulky substituent through hydrophobic interactions [4]. Unlike activators such as 8-para-chlorophenylthio-cGMP, which exhibit cross-reactivity with cyclic nucleotide-gated channels, Rp-8-CPT-cGMPS specifically targets cGMP-dependent protein kinase without activating ion channels, enabling precise discrimination between kinase-dependent and channel-dependent cGMP effects [6] [9].

Role in Deciphering cGMP-Dependent Protein Kinase Signaling Networks

Rp-8-CPT-cGMPS has been instrumental in elucidating the physiological and pathophysiological roles of cGMP-dependent protein kinase across diverse biological systems. Its application in renal research revealed that cGMP/cGMP-dependent protein kinase signaling suppresses fibrosis by repressing cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1. Inhibition of cGMP-dependent protein kinase with Rp-8-CPT-cGMPS in gene-manipulated mice exacerbated transforming growth factor-beta 1 expression, mesangial matrix expansion, and collagen deposition, demonstrating the pathway’s protective role in chronic kidney disease [7]. In neuronal studies, this compound reduced long-term potentiation in hippocampal slices, establishing cGMP-dependent protein kinase as a critical mediator of synaptic plasticity and memory formation [2] [8].

Table 2: Research Applications of Rp-8-CPT-cGMPS in Cellular Models

Biological SystemFunctional Role IdentifiedKey Mechanism
Renal FibroblastsSuppression of fibrosisDownregulation of p21Cip1/p27Kip1
Hippocampal NeuronsModulation of synaptic plasticityRegulation of long-term potentiation
Platelet AggregationInhibition of thrombus formationPhosphorylation of IRAG protein
Vascular Smooth MuscleCalcium sensitivity regulationControl of RhoA/Rho kinase pathway
Retinal PhotoreceptorsPhototransduction modulationInteraction with cGMP-gated channels

The compound’s mechanistic value extends to cardiovascular pharmacology, where it was used to define cGMP-dependent protein kinase-mediated inhibition of platelet aggregation through the inositol triphosphate receptor-associated cGMP kinase substrate protein [9]. Similarly, in vascular smooth muscle, Rp-8-CPT-cGMPS blocked cGMP-induced relaxation by preventing the downregulation of RhoA activity, linking cGMP-dependent protein kinase activation to cytoskeletal dynamics [9]. These findings underscore the molecule’s versatility as a pharmacological tool for deconstructing complex signaling networks. Current research leverages its specificity to develop next-generation therapeutics targeting cGMP-dependent protein kinase in pathological conditions including pulmonary hypertension, neurodegenerative disorders, and fibrotic diseases [4] [7]. The ongoing refinement of Rp-8-CPT-cGMPS derivatives continues to enhance isotype selectivity, potentially enabling more precise manipulation of individual cGMP-dependent protein kinase isoforms in disease-relevant contexts [4] [6].

Properties

Product Name

Rp-8-CPT-cGMPS

IUPAC Name

9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one

Molecular Formula

C16H16ClN5O6PS2+

Molecular Weight

504.9 g/mol

InChI

InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1

InChI Key

OUBFBEIDDZMLBN-MXSLEPDVSA-O

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S

Isomeric SMILES

C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.